molecular formula C5H6O5 B14433577 Propanoic acid, 2-oxo-, carboxymethyl ester CAS No. 79951-02-3

Propanoic acid, 2-oxo-, carboxymethyl ester

Cat. No.: B14433577
CAS No.: 79951-02-3
M. Wt: 146.10 g/mol
InChI Key: WRKCXTWVOWDGBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-oxo-, carboxymethyl ester can be synthesized through several methods. One common method is the esterification of pyruvic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous esterification process. This method allows for the efficient production of large quantities of the ester by continuously feeding pyruvic acid and methanol into a reactor with a strong acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-oxo-, carboxymethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Alcohols and acid or base catalysts.

Major Products Formed

Mechanism of Action

The mechanism of action of propanoic acid, 2-oxo-, carboxymethyl ester involves its reactivity as an ester. In biological systems, it can be hydrolyzed to release pyruvic acid, which is a key intermediate in various metabolic pathways. The ester can also participate in nucleophilic acyl substitution reactions, where it acts as an electrophile and reacts with nucleophiles to form new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-oxo-, carboxymethyl ester is unique due to its specific ester functional group, which imparts different reactivity and properties compared to its parent acid and other similar esters. Its methyl ester group makes it more volatile and reactive in certain chemical reactions .

Properties

79951-02-3

Molecular Formula

C5H6O5

Molecular Weight

146.10 g/mol

IUPAC Name

2-(2-oxopropanoyloxy)acetic acid

InChI

InChI=1S/C5H6O5/c1-3(6)5(9)10-2-4(7)8/h2H2,1H3,(H,7,8)

InChI Key

WRKCXTWVOWDGBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OCC(=O)O

Origin of Product

United States

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